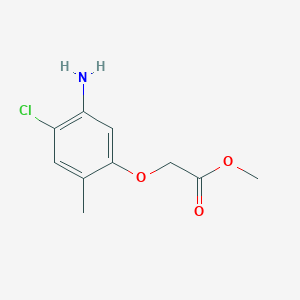
Acétate de méthyle 2-(5-amino-4-chloro-2-méthylphénoxy)
Vue d'ensemble
Description
Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a methyl group attached to a phenoxyacetate backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Applications De Recherche Scientifique
Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of herbicidal ionic liquids and other agrochemical products.
Mécanisme D'action
Target of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway . The specific target would depend on the biological context and the presence of suitable reactive groups.
Mode of Action
The mode of action of Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate is likely to involve nucleophilic substitution or oxidation reactions . In these reactions, the compound could interact with its targets, leading to changes in their structure or function. The exact mode of action would depend on the specific target and the biological context.
Biochemical Pathways
Given its potential for nucleophilic substitution or oxidation reactions , it could potentially affect a wide range of biochemical pathways.
Result of Action
A chloro-substituted analog of this compound exhibited pronounced antitumor activity , suggesting that Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate could potentially have similar effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate typically involves the reaction of 2-methylphenoxyacetic acid with chlorinating agents such as thionyl chloride to introduce the chloro group. The resulting intermediate is then reacted with ammonia to introduce the amino group. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control to optimize the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form dechlorinated products.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Dechlorinated analogs.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Comparaison Avec Des Composés Similaires
Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate can be compared with other similar compounds such as:
Methyl 2-(4-chloro-2-methylphenoxy)acetate: Lacks the amino group, resulting in different chemical reactivity and biological activity.
Methyl 2-(5-amino-2-methylphenoxy)acetate: Lacks the chloro group, leading to variations in its chemical and biological properties.
Methyl 2-(5-amino-4-chloro-2-ethylphenoxy)acetate: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Propriétés
IUPAC Name |
methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6-3-7(11)8(12)4-9(6)15-5-10(13)14-2/h3-4H,5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVXYPRNCCAWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


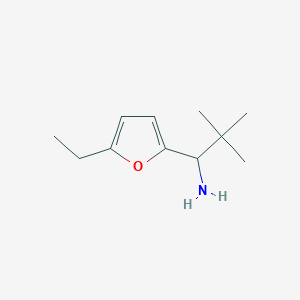
![3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid](/img/structure/B1422994.png)

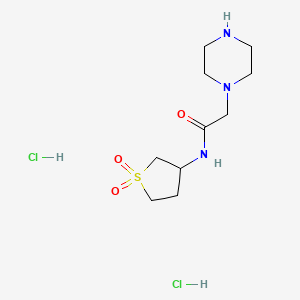
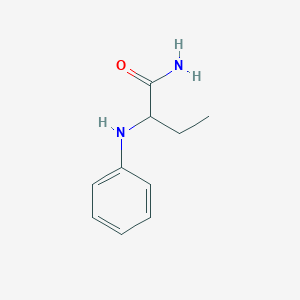
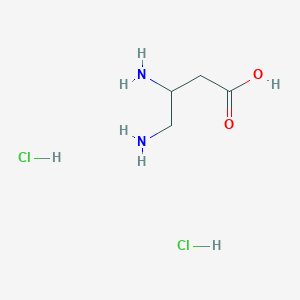
![Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B1423002.png)
![N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide](/img/structure/B1423004.png)
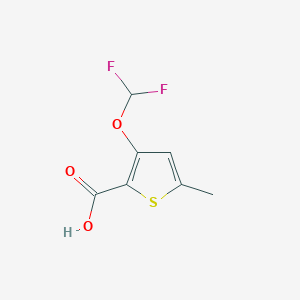
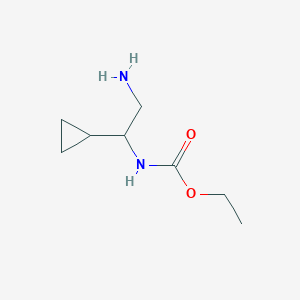
![3-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B1423009.png)
![[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1423010.png)
![Methyl 2-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B1423012.png)

